molecular formula C10H6F12O6Zn2+2 B8086223 dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate

dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate

Cat. No.: B8086223
M. Wt: 580.9 g/mol
InChI Key: UEZGPLBPYCZTRK-KZXGFQSYSA-L
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Description

Dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate is a complex chemical compound featuring two zinc ions coordinated with a hexafluoro-oxopent-2-en-2-olate ligand and two water molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate typically involves the reaction of zinc salts with the appropriate ligand under controlled conditions. One common method includes:

    Ligand Preparation: The hexafluoro-oxopent-2-en-2-olate ligand is synthesized through a series of organic reactions, starting from readily available precursors such as hexafluoroacetone and suitable enolate precursors.

    Complex Formation: The ligand is then reacted with zinc salts (e.g., zinc acetate or zinc chloride) in an aqueous or organic solvent. The reaction is often carried out under inert atmosphere to prevent oxidation and hydrolysis.

    Crystallization: The resulting solution is allowed to crystallize, often by slow evaporation or cooling, to yield the dizinc complex as a dihydrate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include:

    Purity of Reactants: Ensuring high purity of zinc salts and ligands to avoid impurities in the final product.

    Reaction Control: Maintaining precise control over reaction conditions (temperature, pH, solvent) to optimize yield and purity.

    Scalability: Adapting laboratory-scale procedures to industrial-scale production, including the use of larger reactors and more efficient crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate can undergo various chemical reactions, including:

    Coordination Reactions: The zinc centers can coordinate with additional ligands, altering the compound’s properties.

    Substitution Reactions: Ligands coordinated to the zinc ions can be replaced by other ligands under suitable conditions.

    Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions, leading to the breakdown of the complex.

Common Reagents and Conditions

    Coordination Reactions: Typically involve the addition of ligands such as phosphines, amines, or other donor molecules in an inert solvent.

    Substitution Reactions: Often carried out in polar solvents with the addition of competing ligands.

    Hydrolysis: Can be induced by adjusting the pH of the solution or by adding water to the reaction mixture.

Major Products

    Coordination Reactions: New dizinc complexes with different ligands.

    Substitution Reactions: Complexes with substituted ligands.

    Hydrolysis: Zinc hydroxide or other zinc-containing species, along with the free ligand.

Scientific Research Applications

Dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate has several applications in scientific research:

    Catalysis: Used as a catalyst in organic reactions, particularly those involving carbonyl compounds.

    Materials Science: Employed in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigated for its potential interactions with biological molecules, which could lead to new insights in biochemistry and pharmacology.

    Environmental Chemistry: Studied for its role in environmental remediation processes, such as the degradation of pollutants.

Mechanism of Action

The mechanism by which dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate exerts its effects typically involves the coordination of the zinc centers with target molecules. This coordination can activate or stabilize certain chemical species, facilitating various reactions. The molecular targets and pathways involved depend on the specific application but often include:

    Activation of Carbonyl Compounds: The zinc centers can coordinate with carbonyl groups, enhancing their reactivity.

    Stabilization of Reactive Intermediates: The complex can stabilize reactive intermediates, allowing for controlled reaction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dizinc;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate: Similar structure but with fewer fluorine atoms, leading to different reactivity and properties.

    Dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate: Without the dihydrate component, which affects solubility and stability.

Uniqueness

Dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate is unique due to its specific ligand environment and the presence of water molecules, which can influence its reactivity and interactions with other molecules. The high fluorine content also imparts distinct electronic properties, making it valuable for specialized applications.

Properties

IUPAC Name

dizinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.2H2O.2Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;;/h2*1,12H;2*1H2;;/q;;;;2*+2/p-2/b2*2-1-;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZGPLBPYCZTRK-KZXGFQSYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Zn+2].[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Zn+2].[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F12O6Zn2+2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16743-33-2
Record name Zinc hexafluoroacetylacetonate dihydrate
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